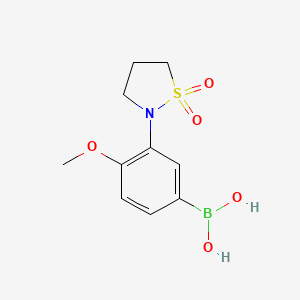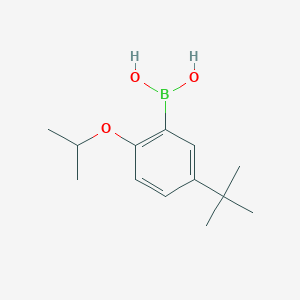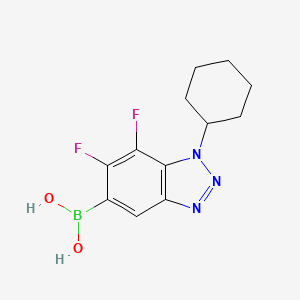![molecular formula C8H8BF3O4S B7956168 [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7956168.png)
[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methanesulfonyl and trifluoromethyl groups. The unique electronic properties imparted by these substituents make it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate precursor, such as an alkyne or alkene, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium acetate, to facilitate the formation of the boronic acid intermediate .
Industrial Production Methods: Industrial production of [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid may involve large-scale hydroboration processes, utilizing efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This compound can also participate in other types of reactions, including oxidation and substitution reactions, depending on the reaction conditions and the presence of suitable reagents .
Common Reagents and Conditions: The Suzuki-Miyaura reaction involving this compound typically requires a palladium catalyst, a base (e.g., potassium carbonate or sodium hydroxide), and an appropriate solvent (e.g., toluene or ethanol) . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates .
Major Products Formed: The major products formed from the reactions of this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Chemistry: In chemistry, [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid is extensively used in the synthesis of complex organic molecules through cross-coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a versatile reagent in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules and potential drug candidates. The trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds, making them suitable for pharmaceutical applications .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its unique electronic properties contribute to the development of materials with improved performance characteristics .
Mechanism of Action
The mechanism of action of [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . The presence of the methanesulfonyl and trifluoromethyl groups influences the electronic properties of the boronic acid, enhancing its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Compared to similar compounds, [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid offers unique advantages due to the presence of both methanesulfonyl and trifluoromethyl groups. These substituents enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
[3-methylsulfonyl-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4S/c1-17(15,16)7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQDNHGSUXUHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Cyano-3-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B7956087.png)
![[3-Fluoro-2-(pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B7956089.png)
![{[2-Fluoro-3-(trifluoromethoxy)phenyl]methyl}boronic acid](/img/structure/B7956096.png)
![[2-(4-Methoxyphenoxy)-1,3-thiazol-4-yl]boronic acid](/img/structure/B7956106.png)
![[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B7956111.png)

![[3-(5-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B7956119.png)

![[1-(3-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B7956133.png)

![[6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride](/img/structure/B7956176.png)
![[4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7956179.png)
![{3-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid](/img/structure/B7956188.png)
![{3-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid](/img/structure/B7956191.png)
